molecular formula C19H20N2O4 B13400210 Fmoc-beta-N-methylamino-D-Ala

Fmoc-beta-N-methylamino-D-Ala

Cat. No.: B13400210
M. Wt: 340.4 g/mol
InChI Key: UDZVRDNZMFOMDK-QGZVFWFLSA-N
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Description

It is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group during the synthesis process . This compound is particularly valuable in the field of organic chemistry for the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-N-methylamino-D-Ala typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. One common method involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-N-methylamino-D-Ala undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-beta-N-methylamino-D-Ala is used as a building block for the synthesis of peptides and other complex molecules. Its ability to protect the amino group during synthesis makes it a valuable tool for chemists .

Biology

In biology, this compound is used in the study of protein structure and function. It is often incorporated into peptides to investigate their biological activity and interactions with other molecules .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its stability and compatibility with various biological systems make it an ideal candidate for drug design and development .

Industry

In industry, this compound is used in the production of various peptide-based products, including pharmaceuticals, cosmetics, and food additives. Its versatility and ease of synthesis make it a valuable asset for industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-beta-alanine: Another derivative of alanine used in peptide synthesis.

    Fmoc-alpha-methylamino-D-alanine: Similar in structure but with a different substitution pattern.

    Fmoc-beta-N-methylamino-L-alanine: The L-isomer of the compound.

Uniqueness

Fmoc-beta-N-methylamino-D-Ala is unique due to its specific substitution pattern and stereochemistry. This compound offers distinct advantages in terms of stability and reactivity compared to its analogs .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid

InChI

InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m1/s1

InChI Key

UDZVRDNZMFOMDK-QGZVFWFLSA-N

Isomeric SMILES

CNC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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